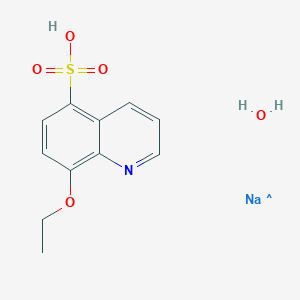
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate is a chemical compound with the empirical formula C11H10NNaO4S · H2O and a molecular weight of 293.27 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 8-ethoxyquinoline, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can be detected using fluorescence techniques . This property makes it useful in various analytical and diagnostic applications. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound has similar chemical properties but lacks the ethoxy and sulfonic acid groups, making it less versatile in certain applications.
5-Sulfoquinoline: This compound has a sulfonic acid group but lacks the ethoxy group, which affects its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide specific chemical properties and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C11H13NNaO5S |
|---|---|
Molecular Weight |
294.28 g/mol |
InChI |
InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2 |
InChI Key |
ZMAXNPJEBDHUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















